molecular formula C8H6ClFN2O2 B2775750 5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 2137598-21-9

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Cat. No. B2775750
CAS RN: 2137598-21-9
M. Wt: 216.6
InChI Key: FDWYDDLYGFRNGO-UHFFFAOYSA-N
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Description

5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride, also known as FBCA, is a compound with the CAS Number: 2137598-21-9 . It has a molecular weight of 216.6 . The IUPAC name for this compound is 5-fluoro-1H-benzo[d]imidazole-4-carboxylic acid hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . The compound is stored at room temperature and is available in powder form .

Scientific Research Applications

Solid-Phase Synthesis in Organic Chemistry

The solid-phase synthesis method utilizes 4-Fluoro-3-nitrobenzoic acid, a compound related to 5-Fluoro-1H-1,3-Benzodiazole-4-Carboxylic Acid Hydrochloride, as a starting material for constructing complex molecules like 1,5-Benzodiazepin-2-ones. This approach highlights the compound's utility in synthesizing benzodiazepinone skeletons, demonstrating its importance in the development of new pharmaceuticals and materials (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally similar to this compound, serves as a versatile building block for synthesizing various heterocyclic scaffolds. This application is crucial for drug discovery, demonstrating the potential of fluorinated benzodiazole derivatives in creating pharmacologically active molecules (Křupková, Funk, Soural, & Hlaváč, 2013).

Advanced Material Development

Benzothiazole derivatives, including those related to this compound, have been explored for their unique properties in material science. For instance, benzothiazole-based AIEgens show potential for physiological pH sensing due to their tunable fluorescence emissions. This application is particularly relevant for bioimaging and environmental monitoring (Li et al., 2018).

Environmental Science and Biochemistry

The transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, including compounds similar to this compound, provides insights into environmental degradation processes. This research contributes to our understanding of pollutant transformation in anaerobic conditions, relevant for environmental biotechnology (Genthner, Townsend, & Chapman, 1989).

Fluorescence and Chemical Sensing

Compounds like this compound are instrumental in developing fluorescent probes for carboxylic acids. These probes, through their high sensitivity and specificity, play a crucial role in analytical chemistry for detecting and quantifying biological and environmental samples (Uchiyama, Santa, & Imai, 2001).

properties

IUPAC Name

5-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDDLYGFRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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